molecular formula C5H6N4O3 B114625 6-Amino-1-methyl-5-nitrosouracil CAS No. 6972-78-7

6-Amino-1-methyl-5-nitrosouracil

Cat. No. B114625
CAS RN: 6972-78-7
M. Wt: 170.13 g/mol
InChI Key: AHOWVSJPUQTRNN-UHFFFAOYSA-N
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Description

6-Amino-1-methyl-5-nitrosouracil is a purple crystalline powder . It is an amino derivative of uracil and is known to exhibit antimicrobial activity and form complexation with platinum (II) .


Synthesis Analysis

The synthesis of 6-Amino-1-methyl-5-nitrosouracil involves the treatment of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes, which affords the corresponding theophylline derivatives .


Molecular Structure Analysis

6-Amino-1-methyl-5-nitrosouracil can present in nitrone–enamine form (Tautomer A) or oxime–imine form (Tautomer B). The crystal structure of NAU·DMSO was determined for the first time, where only Tautomer A was formed in the tautomeric crystal .


Chemical Reactions Analysis

The reactions of 6-amino-1,3-dimethyl-5-nitrosouracil with various thiols lead to condensation as well as oxidation–reduction products . Disulphides, 4,6-dimethyl [1,2,5]thiadiazolo [3,4- d ]pyrimidine-5,7-dione, pteridine-2,4-diones, purine-2,6-diones, pyrimidopteridines, and 5,6-diamino-1,3-dimethyluracil were among those isolated .


Physical And Chemical Properties Analysis

6-Amino-1-methyl-5-nitrosouracil is a purple crystalline powder . Its empirical formula is C5H6N4O3 and its molecular weight is 170.13 .

Scientific Research Applications

Antimicrobial Activity

“6-Amino-1-methyl-5-nitrosouracil” is known to exhibit antimicrobial activity . This makes it a potential candidate for the development of new antimicrobial agents. Further research is needed to understand its mechanism of action and potential applications in treating various microbial infections.

Complexation with Platinum (II)

This compound has been found to form complexation with platinum (II) . This property could be exploited in the field of inorganic chemistry for the synthesis of new materials or in the field of medicinal chemistry for the development of new drugs.

Precursor for Heterocyclic Systems

“6-Amino-1-methyl-5-nitrosouracil” can be used as a versatile precursor for a variety of heterocyclic systems . Heterocyclic compounds are widely used in many areas of chemistry, including pharmaceuticals, agrochemicals, and dyes.

Synthesis of Substituted Aminouracil Derivatives

This compound can be used in the synthesis of substituted aminouracil derivatives . These derivatives could have various applications in medicinal chemistry and drug discovery.

Synthesis of Uracil-fused Heterocycles

“6-Amino-1-methyl-5-nitrosouracil” can be used in the synthesis of uracil-fused heterocycles . These heterocycles could have potential applications in the development of new pharmaceuticals.

Synthesis of Fused Bicyclic Systems

This compound can be used in the synthesis of fused bicyclic systems . These systems could have potential applications in the development of new materials or pharmaceuticals.

Safety and Hazards

6-Amino-1-methyl-5-nitrosouracil may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, wash hands thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Mechanism of Action

Target of Action

It is known to exhibit antimicrobial activity , suggesting that it may interact with microbial cells or enzymes.

Mode of Action

It is known to form complexation with platinum (ii) , which could potentially interfere with the function of microbial cells or enzymes, leading to its antimicrobial activity.

Result of Action

Its known antimicrobial activity suggests that it may inhibit the growth or survival of microbial cells.

properties

IUPAC Name

6-amino-1-methyl-5-nitrosopyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O3/c1-9-3(6)2(8-12)4(10)7-5(9)11/h6H2,1H3,(H,7,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOWVSJPUQTRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)NC1=O)N=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50220014
Record name 6-Amino-1-methyl-5-nitrosouracil
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Molecular Weight

170.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-methyl-5-nitrosouracil

CAS RN

6972-78-7
Record name 6-Amino-1-methyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
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Record name 6-Amino-1-methyl-5-nitrosouracil
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Record name 6-Amino-1-methyl-5-nitrosouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the typical coordination behavior of 6-amino-1-methyl-5-nitrosouracil with metal ions like platinum(II)?

A1: Research indicates that 6-amino-1-methyl-5-nitrosouracil acts as a monodentate ligand when reacting with potassium tetrachloroplatinate(II) (K2PtCl4). [] This means that one molecule of the compound binds to the platinum(II) ion through a single atom. The spectroscopic data suggests that the binding occurs through the exocyclic oxygen atoms rather than the nitrogen atoms present in the ring or exocyclic groups. [] This results in the formation of square planar platinum(II) complexes. []

Q2: Have complexes of 6-amino-1-methyl-5-nitrosouracil with other metal ions besides platinum(II) been studied?

A2: Yes, studies have investigated the formation and properties of complexes between 6-amino-1-methyl-5-nitrosouracil and other metal ions, including cobalt(II), copper(II), zinc(II), cadmium(II), and mercury(II). [, ] These studies often employ spectroscopic techniques to analyze the coordination behavior and resulting structures. [, ]

Q3: What methods are typically used to characterize metal complexes of 6-amino-1-methyl-5-nitrosouracil?

A3: Researchers utilize a combination of techniques to characterize these metal complexes. Common methods include:

  • Elemental analysis: Determines the elemental composition of the complexes, confirming the stoichiometry of the metal and ligand. []
  • Infrared (IR) spectroscopy: Provides insights into the functional groups present and their coordination modes by analyzing the vibrational frequencies of bonds within the molecule. []
  • 1H NMR spectroscopy: Offers information about the structure and environment of hydrogen atoms within the molecule, aiding in the identification of binding sites and complex geometry. []
  • Thermal analysis: Examines the thermal stability and decomposition patterns of the complexes, revealing information about their thermal behavior. [, ]

Q4: Has the impact of structural modifications on the activity of 6-amino-1-methyl-5-nitrosouracil derivatives been investigated?

A4: While the provided abstracts don't elaborate on structure-activity relationships for biological activity, one study examines the reaction of 6-aminouracils with excess nitrosating agents. [] Understanding the products formed under these conditions could be relevant for designing future derivatives with potentially altered reactivity or biological profiles.

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